N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide
CAS No.: 307509-39-3
Cat. No.: VC21456377
Molecular Formula: C21H22N4O5S
Molecular Weight: 442.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307509-39-3 |
|---|---|
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 442.5g/mol |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C21H22N4O5S/c1-13-9-14(2)23-21(22-13)25-31(27,28)19-7-5-16(6-8-19)24-20(26)15-10-17(29-3)12-18(11-15)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
| Standard InChI Key | GRTICZMPTGOUIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Introduction
Structural Similarities and Related Compounds
Compounds with similar structures often exhibit related biological activities. For instance, compounds like N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide and N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide share structural elements with the compound of interest .
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide | C20H20N4O4S | Not specified |
| N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide | C17H16N4O4S | Not specified |
| Sulphamethazine | - | Antimicrobial |
Synthesis and Characterization
The synthesis of complex organic molecules typically involves multi-step reactions. For similar compounds, techniques such as nucleophilic substitution and condensation reactions are common. Characterization often involves spectroscopic methods like NMR and LC-MS to confirm the structure .
Potential Applications
While specific applications for N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,5-dimethoxybenzamide are not detailed, compounds with similar structures may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Further research is needed to determine its potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume